N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-9-17(25)22-19(20-12)24-16(11-15(23-24)14-7-8-14)21-18(26)10-13-5-3-2-4-6-13/h2-6,9,11,14H,7-8,10H2,1H3,(H,21,26)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYOQRJSSNKPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
The pyrazole nucleus is classically synthesized via cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. Gosselin et al. demonstrated that aryl hydrazine hydrochlorides react with 1,3-diketones in aprotic dipolar solvents (e.g., DMF, NMP) under acidic conditions to yield 1,3-substituted pyrazoles. For the target compound, cyclopropylhydrazine hydrochloride could react with a diketone such as ethyl acetoacetate, followed by dehydration to form the 1,3-disubstituted pyrazole. Regioselectivity is enhanced by HCl addition, accelerating dehydration and favoring the 1,3-isomer.
Acetylenic Ketone Route
Alternative pyrazole synthesis employs acetylenic ketones. Reaction of phenylacetylene-derived ketones with hydrazines generates regioisomeric pyrazoles. For instance, Guojing et al. achieved 3-trifluoromethylpyrazoles using trifluoromethylacetylenic ketones, with regioselectivity controlled by hydrogen bonding to ester groups. Applying this to the target molecule, a cyclopropylacetylenic ketone could yield the 3-cyclopropylpyrazole intermediate after hydrazine cyclocondensation.
Incorporation of the Cyclopropyl Group
Nucleophilic Substitution
The cyclopropyl group at pyrazole’s C3 is introduced via alkylation or coupling. A method from describes using N-(benzyl)cyclopropylamine derivatives in oxidative couplings. For the target compound, cyclopropylamine could react with a brominated pyrazole intermediate. For instance, 3-bromo-1-(pyrimidin-2-yl)pyrazole treated with cyclopropylamine in the presence of CuSO4·5H2O yields the 3-cyclopropyl analog.
Catalytic Optimization
The patent in highlights FeSO4·7H2O as an effective catalyst for such aminations, with CaCO3 as a base to neutralize HCl byproducts. Reaction temperatures of 60°C and solvents like acetonitrile optimize conversion, achieving >90% yield in model systems.
Formation of the Phenylacetamide Substituent
Oxidative Coupling Strategy
The phenylacetamide at pyrazole’s C5 is installed via oxidative coupling, as detailed in. A pyrazole-4-carbaldehyde intermediate reacts with 2-phenylacetamide under oxidative conditions. For example, 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde couples with N-benzylamines using NaOCl/FeSO4·7H2O, forming the amide bond directly.
Amidation via Acyl Chlorides
Alternatively, 2-phenylacetyl chloride could react with the pyrazole’s 5-amino group. Source outlines amidation using methyl α-bromophenylacetate with NH3, yielding 2-phenoxy-2-phenylacetamide. Adapting this, the pyrazole amine could undergo Schotten-Baumann reaction with phenylacetyl chloride in biphasic conditions (e.g., NaOH/CH2Cl2), though yields may be lower than oxidative methods.
Optimization and Catalytic Considerations
Regioselectivity Control
Regioselectivity in pyrazole formation is critical. Using aprotic solvents (DMF) and HCl additives ensures >3:1 regioselectivity for 1,3-substitution, as shown in. For acetylenic ketones, hydrogen bonding to ester groups directs isomer formation, enabling single-regiomer isolation.
Catalytic Systems
FeSO4·7H2O and NaOCl form an efficient oxidative system for amidation, as per. Key conditions include:
Purification and Characterization
Silica gel chromatography separates regioisomers, as in. LCMS monitors reaction progress, while 1H-NMR confirms structures via diagnostic peaks (e.g., N-CH3 at δ 3.80 ppm, cyclopropyl protons at δ 0.67–0.63 ppm).
Comparison with Similar Compounds
Core Structural Differences
The target compound differs from analogs in the linker and substituent groups :
Notable Observations:
- Linker : The target compound uses an amide linker, while analogs like 5.4–5.15 feature a thioether bridge. Thioethers may enhance electron-withdrawing effects but reduce metabolic stability compared to amides .
- Substituents: The phenyl group in the target compound lacks halogenation (cf. BG15913’s 3,4-difluorobenzamide group introduces fluorination, which could improve bioavailability .
Pharmacological and Physicochemical Data
Notes:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br) enhance anticonvulsant potency but may increase toxicity. The phenyl group in the target compound lacks EWGs, which could lower efficacy but improve safety .
- Lipophilicity : Cyclopropane and cyclohexyl groups (e.g., 5.13) increase lipophilicity, aiding blood-brain barrier penetration .
- Steric Effects: Bulky substituents (e.g., 4-phenoxyphenyl in 5.15) may hinder target binding, as evidenced by lower yields (60%) and unrecorded activity .
Q & A
Q. What are the optimal synthetic routes for N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) to assemble the pyrazole, pyrimidine, and acetamide moieties. Key steps include:
-
Cyclocondensation : Formation of the pyrimidinone ring under acidic conditions (e.g., HCl/acetic acid) at 80–100°C .
-
Pyrazole Functionalization : Coupling cyclopropyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling .
-
Acetamide Attachment : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Optimization Tips : -
Monitor reaction progress via TLC/HPLC.
-
Use column chromatography or recrystallization (e.g., ethanol/water) for purification .
- Data Table : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pyrimidinone Formation | HCl, acetic acid, 90°C | 65 | 95 | |
| Pyrazole Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 72 | 92 | |
| Amidation | EDC, HOBt, DMF | 85 | 98 |
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyrimidinone carbonyl at ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z calculated for C₂₀H₂₀N₅O₂: 386.16) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the key stability considerations for this compound under experimental storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C suggests room-temperature stability) .
- Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation or photodegradation .
- Hygroscopicity : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the acetamide group .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR, CDK2) .
-
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates strong binding) .
-
Pharmacophore Mapping : Identify critical H-bond donors/acceptors (e.g., pyrimidinone carbonyl) using MOE or Discovery Studio .
- Data Table : Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR | -9.2 | H-bond with Met793, π-π stacking with Phe723 |
| CDK2 | -8.7 | H-bond with Leu83, hydrophobic with Val18 |
Q. How can researchers resolve contradictions in bioactivity data across different assay systems (e.g., cell-free vs. cellular models)?
- Methodological Answer :
- Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding kinetics vs. cell-based luciferase assays) .
- Membrane Permeability : Measure logP (e.g., ~3.2 via shake-flask method) to assess cellular uptake limitations .
- Metabolite Screening : Use LC-MS to identify active/inactive metabolites in cellular lysates .
Q. What strategies enhance the selectivity of this compound for a specific enzyme isoform?
- Methodological Answer :
- Structural Modification : Introduce substituents at the cyclopropyl or phenyl positions to exploit isoform-specific pockets (e.g., bulkier groups for steric hindrance) .
- Proteome-Wide Profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to identify off-target interactions .
Q. How can researchers design SAR (Structure-Activity Relationship) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in:
- Pyrimidinone substituents (e.g., 4-methyl vs. 4-ethyl).
- Pyrazole-linked groups (e.g., cyclopropyl vs. isopropyl) .
- Bioactivity Testing : Evaluate IC₅₀ values across kinase panels and correlate with electronic/steric parameters (Hammett σ, Taft Es) .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo :
- Rodent PK Studies : Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma for LC-MS/MS analysis .
Q. How can researchers address solubility challenges during formulation for biological testing?
- Methodological Answer :
Q. What mechanistic studies can elucidate its role in modulating disease-relevant pathways (e.g., cancer, inflammation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
